molecular formula C19H19N5O2S B2402962 2-amino-1-(2-methoxyethyl)-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide CAS No. 840518-72-1

2-amino-1-(2-methoxyethyl)-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide

Cat. No. B2402962
CAS RN: 840518-72-1
M. Wt: 381.45
InChI Key: CZPDFOGUMBHOHX-UHFFFAOYSA-N
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Description

This compound is a pyrrolo[3,2-b]quinoxaline derivative. Pyrroloquinoxaline derivatives are a class of compounds that have been studied for their diverse biological activities. The presence of the 2-amino, methoxyethyl, thiophen-2-ylmethyl, and carboxamide groups may confer specific properties to this compound, but without specific studies, it’s hard to predict its exact characteristics or potential uses .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrroloquinoxaline core, which is a fused ring system containing two nitrogen atoms. It also has a 2-amino group, a 2-methoxyethyl group, and a thiophen-2-ylmethyl group attached to the core. The carboxamide group is attached at the 3-position of the pyrroloquinoxaline core .


Physical And Chemical Properties Analysis

Based on its structure, this compound is likely to be solid at room temperature. Its solubility would depend on the solvent used, with higher solubility expected in polar solvents due to the presence of several polar functional groups .

Scientific Research Applications

Polymorphic Modifications for Hypertension Remedies

The compound 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, closely related to the queried compound, exhibits strong diuretic properties and is a potential new remedy for hypertension. Polymorphic modifications of this compound have been discovered, providing insights into its crystal packing and molecular interactions, which are crucial for drug formulation and efficacy (Shishkina et al., 2018).

Antitubercular Agents

Compounds containing 2-methoxy-3-(thiophen-2-ylmethyl)quinoline with amino carbinols, structurally similar to the queried compound, have been designed and synthesized as potential antitubercular agents. These molecules have shown in vitro activity against Mycobacterium tuberculosis, highlighting their potential role in combating tuberculosis (Karkara et al., 2020).

Antiproliferative Activity in Cancer Research

Thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives, which are structurally related to the queried compound, have been synthesized and tested for antiproliferative activity against various cancer cell lines. These compounds showed significant activity, especially against melanoma and breast cancer cell lines, indicating their potential as cancer therapeutics (Hung et al., 2014).

Development of Novel Inhibitors

A series of 3-quinoline carboxamides, similar to the queried compound, has been optimized as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. This research demonstrates the compound's potential as a tool for probing ATM inhibition in vivo, particularly in combination with DNA strand break-inducing agents (Degorce et al., 2016).

Reactivity in Chemical Synthesis

The synthesis and reactivity of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline, structurally related to the queried compound, have been studied. The research focuses on the compound's ability to undergo various electrophilic substitution reactions, which is crucial for the development of new chemical entities (Aleksandrov et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target, which is currently unknown. Many pyrroloquinoxaline derivatives have been studied for their potential biological activities, including as anticancer, antiviral, and anti-inflammatory agents .

properties

IUPAC Name

2-amino-1-(2-methoxyethyl)-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S/c1-26-9-8-24-17(20)15(19(25)21-11-12-5-4-10-27-12)16-18(24)23-14-7-3-2-6-13(14)22-16/h2-7,10H,8-9,11,20H2,1H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPDFOGUMBHOHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)NCC4=CC=CS4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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